3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole
CAS No.: 1447962-25-5
Cat. No.: VC15833140
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1447962-25-5 |
|---|---|
| Molecular Formula | C10H7BrClNO2 |
| Molecular Weight | 288.52 g/mol |
| IUPAC Name | 3-bromo-5-[(4-chlorophenoxy)methyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C10H7BrClNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2 |
| Standard InChI Key | QDCUYVKTWCECSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCC2=CC(=NO2)Br)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The molecular formula of 3-bromo-5-((4-chlorophenoxy)methyl)isoxazole is C₁₀H₇BrClNO₂, with a molecular weight of 316.53 g/mol. The isoxazole core consists of a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The bromine atom at position 3 and the 4-chlorophenoxymethyl group at position 5 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions .
Electronic Effects
The electron-withdrawing nature of both bromine and chlorine substituents reduces electron density across the isoxazole ring, enhancing its electrophilic character. This property facilitates nucleophilic substitution reactions at the bromine site, making the compound a versatile intermediate in synthetic chemistry .
Crystallographic Data
While no direct crystallographic studies on this compound are available, analogous structures such as 3-bromo-5-(4-fluorophenoxymethyl)isoxazole exhibit monoclinic crystal systems with space group P2₁/c. The chlorinated derivative likely adopts a similar packing arrangement, with halogen bonding between chlorine and adjacent aromatic systems contributing to lattice stability.
Synthetic Methodologies
Cycloaddition Approaches
The synthesis of 3-bromo-5-((4-chlorophenoxy)methyl)isoxazole typically involves a 1,3-dipolar cycloaddition between a nitrile oxide and a propargyl ether derivative. A representative pathway is outlined below:
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Generation of Nitrile Oxide:
Chlorination of aldoxime precursors (e.g., 4-chlorophenoxyacetaldoxime) using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) yields the corresponding nitrile oxide . -
Cycloaddition Reaction:
The nitrile oxide reacts with 3-bromo-propargyl ether under copper(I) catalysis to form the isoxazole ring. This step proceeds via a concerted mechanism, with regioselectivity governed by frontier molecular orbital interactions .
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Purification:
Column chromatography on silica gel (ethyl acetate/hexane, 1:4) affords the pure product in yields of 65–75% .
Alternative Routes
Halogen Exchange Reactions:
Bromination of pre-formed 5-((4-chlorophenoxy)methyl)isoxazole using phosphorus tribromide (PBr₃) in dichloromethane introduces the bromine substituent at position 3. This method avoids the need for handling volatile nitrile oxides but suffers from lower yields (50–60%) due to competing side reactions .
| Microorganism | Analogous Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 3-Bromo-5-(4-F-ph) | 100 | |
| Escherichia coli | Isoxazole-triazole | 50 | |
| Candida albicans | CF₃-substituted | 250 |
The chlorine substituent enhances lipophilicity compared to fluorine analogs, potentially improving penetration through bacterial cell membranes .
Anticancer Activity
Preliminary screening against MCF-7 breast cancer cells revealed that chlorinated isoxazole derivatives exhibit IC₅₀ values in the low micromolar range (5–10 μM) . Molecular docking studies suggest that the bromine atom forms hydrophobic interactions with the ATP-binding pocket of topoisomerase II, while the chlorophenoxy group stabilizes π-π stacking with aromatic residues .
Comparative Analysis with Structural Analogs
Chlorine vs. Fluorine Substitution
Replacing fluorine with chlorine in the phenoxy group alters electronic and steric profiles:
| Parameter | 4-Fluorophenoxy Derivative | 4-Chlorophenoxy Derivative |
|---|---|---|
| Electronegativity | 4.0 | 3.0 |
| Van der Waals Radius | 1.47 Å | 1.75 Å |
| LogP | 2.5 | 2.8 |
The larger size and lower electronegativity of chlorine may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability due to increased susceptibility to oxidative dehalogenation .
Applications in Drug Discovery
Kinase Inhibition
The compound’s ability to chelate metal ions via its heteroatoms makes it a candidate for tyrosine kinase inhibitors. Docking simulations with vascular endothelial growth factor receptor-2 (VEGFR-2) show a binding affinity of −9.2 kcal/mol, comparable to sorafenib .
Prodrug Development
The bromine atom serves as a potential leaving group for prodrug strategies. Conjugation with amine-containing moieties via nucleophilic aromatic substitution could yield targeted therapeutics with enhanced bioavailability .
Future Directions
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Metabolic Studies: Characterization of cytochrome P450 isoforms involved in detoxification.
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Formulation Optimization: Development of nanoemulsions to improve aqueous solubility.
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In Vivo Efficacy: Evaluation in xenograft models of colorectal and breast cancers.
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